molecular formula C11H10ClNO2S B14494810 Ethyl (5-chloro-1-benzothiophen-2-yl)carbamate CAS No. 65141-37-9

Ethyl (5-chloro-1-benzothiophen-2-yl)carbamate

Cat. No.: B14494810
CAS No.: 65141-37-9
M. Wt: 255.72 g/mol
InChI Key: MDZZAOIQMGARLE-UHFFFAOYSA-N
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Description

Ethyl (5-chloro-1-benzothiophen-2-yl)carbamate is a chemical compound that belongs to the class of benzothiophene derivatives. Benzothiophenes are heterocyclic compounds containing a sulfur atom and a benzene ring fused together.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (5-chloro-1-benzothiophen-2-yl)carbamate typically involves the reaction of 5-chloro-2-benzothiophenamine with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to ensure the reaction proceeds smoothly .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for temperature and pH control can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-chloro-1-benzothiophen-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl (5-chloro-1-benzothiophen-2-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (5-chloro-1-benzothiophen-2-yl)carbamate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of microbial growth or modulation of specific signaling pathways in cells .

Comparison with Similar Compounds

Similar Compounds

    Raloxifene: Used for the treatment of breast cancer.

    Zileuton: An anti-inflammatory drug.

    Sertaconazole: An antifungal agent.

Uniqueness

Ethyl (5-chloro-1-benzothiophen-2-yl)carbamate is unique due to its specific substitution pattern on the benzothiophene ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

65141-37-9

Molecular Formula

C11H10ClNO2S

Molecular Weight

255.72 g/mol

IUPAC Name

ethyl N-(5-chloro-1-benzothiophen-2-yl)carbamate

InChI

InChI=1S/C11H10ClNO2S/c1-2-15-11(14)13-10-6-7-5-8(12)3-4-9(7)16-10/h3-6H,2H2,1H3,(H,13,14)

InChI Key

MDZZAOIQMGARLE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC2=C(S1)C=CC(=C2)Cl

Origin of Product

United States

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